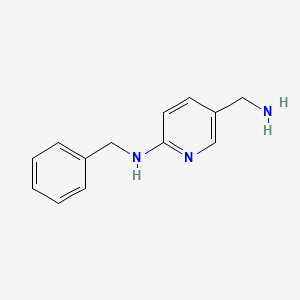

5-(aminomethyl)-N-benzylpyridin-2-amine

Descripción general

Descripción

In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group . The compound you mentioned seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “5-(aminomethyl)-N-benzylpyridin-2-amine” are not available, similar compounds have been synthesized using various methods. For instance, amination–oxidation–amination–reduction (AOAR) strategy was proposed for the synthesis of 2,5-bis (N-methyl-aminomethyl)furan from HMF via the intermediate 2,5-bis (N-methyl-iminomethyl)furan . Another study reported the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide .Molecular Structure Analysis

The molecular structure of a compound can be investigated using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These techniques can provide insights into the molecular structure, morphology, and growth mechanism of the compound.Chemical Reactions Analysis

Amines, including primary and secondary amines, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically takes place rapidly at room temperature and provides high reaction yields .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. These properties are obtained by the bulk behavior of solute and its reciprocal action in a solvent .Aplicaciones Científicas De Investigación

1. N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole

- Application Summary : This compound was used in a study of the N-alkylation reaction of N-benzoyl 5-(aminomethyl)tetrazole (5-AMT) with benzyl bromide .

- Methods of Application : The reaction was carried out in the presence of K2CO3 as a base . Two separable regioisomers were obtained, and their structures were determined based on 1H and 13C NMR spectroscopy, elemental analysis, and MS data .

- Results : The results obtained at the synthesis level were confirmed by a computational study carried out by application of density functional theory (DFT) using the Becke three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP) .

2. Valorization of Biomass-Derived Furfurals

- Application Summary : 5-(hydroxymethyl)furfural, a compound similar to the one you mentioned, has been converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers .

- Methods of Application : The conversion was achieved by a two-step process involving aerial oxidation of 5-(hydroxymethyl)furfural using a Pt/SiO2 catalyst followed by reductive amination .

- Results : The result is a promising monomer for biopolymers .

Safety And Hazards

Direcciones Futuras

The development of effective methods for the preparation of amines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies . Furthermore, fluorescent chemosensors have evolved to incorporate many optical-based modalities and strategies, and this field is expected to grow exponentially in the future .

Propiedades

IUPAC Name |

5-(aminomethyl)-N-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREABVHQHCVVGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(aminomethyl)-N-benzylpyridin-2-amine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

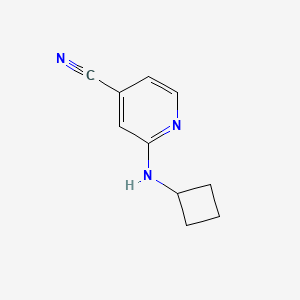

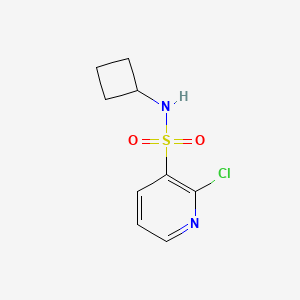

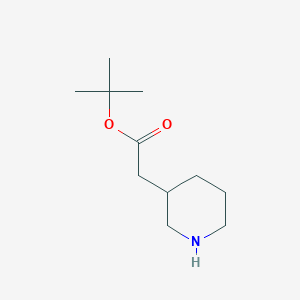

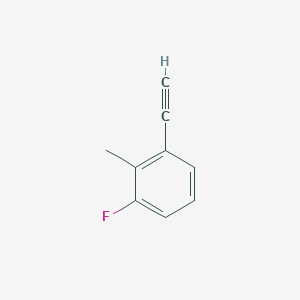

![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)

![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)